molecular formula C7H10O4 B1304618 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 6914-71-2

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No. B1304618
CAS RN: 6914-71-2
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Description

Dimethyl cyclopropane-1,1-dicarboxylate (CPD) is a compound that has been studied for its role as an inhibitor of ketol-acid reductoisomerase, an enzyme involved in the biosynthesis of branched-chain amino acids. This inhibition is significant because it affects the accumulation of the enzyme's substrate in plants, indicating potential applications in agricultural chemistry .

Synthesis Analysis

The synthesis of CPD-related compounds has been explored in various studies. For instance, an efficient and stereoselective cycloaddition of C-aryl and C-amido nitrones to dimethyl 2-benzylidenecyclopropane-1,1-dicarboxylate has been reported, yielding spiro[cyclopropane-1,4-isoxazolidine] cycloadducts . Additionally, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid from dimethyl 2-allylmalonate has been developed, bypassing alternative synthetic strategies that could lead to unwanted side reactions .

Molecular Structure Analysis

The molecular structure of CPD and its derivatives has been studied using various techniques. Gallium complexes of cyclopropanedicarboxylate have been synthesized and characterized, revealing insights into the activation of the cyclopropane ring by gallium halides . X-ray crystallography has been used to determine the structures of oligopeptides containing cyclopropanecarboxylic acid, showing a ribbon-type arrangement of eight-membered H-bonded rings .

Chemical Reactions Analysis

CPD and its derivatives participate in a variety of chemical reactions. A radical cascade reaction using dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate as a homoallyl radical precursor has been shown to yield functionalized bicyclo[3.3.0]octane derivatives . Dimerization reactions of dimethyl 2-(naphthalen-1-yl)cyclopropane-1,1-dicarboxylate in the presence of GaCl3 have led to the formation of various annulation products, demonstrating the versatility of CPD derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of CPD and its analogs have been inferred from their reactivity and molecular structures. The strong inhibition of ketol-acid reductoisomerase by CPD suggests that it has a high affinity for the enzyme's active site, which is reflected in its physical binding properties . The crystal structures of CPD derivatives have provided insights into their solid-state properties, such as hydrogen bonding patterns and molecular conformations .

Scientific Research Applications

Complex Formation and Reactivity Studies

Complexes of dimethyl cyclopropane-1,1-dicarboxylate with Lewis acids such as tin, titanium, and gallium chlorides have been isolated and characterized. These complexes demonstrate the activating effect of Lewis acids on the cyclopropane ring, enriching the understanding of transformations of donor–acceptor cyclopropanes widely used in organic synthesis (R. Novikov et al., 2012).

Catalyzed Cycloaddition Reactions

Scandium triflate (Sc(OTf)3)-catalyzed cycloaddition reactions of dimethyl cyclopropane-1,1-dicarboxylate with phthalazinium dicyanomethanides lead to high yields and excellent diastereoselectivities, forming 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives. This highlights its utility in scalable syntheses endowed with various functional groups (Honglei Liu et al., 2016).

Radical Cascade Reactions

Utilization of dimethyl cyclopropane-1,1-dicarboxylate in radical cascade reactions with 1,4-dienes and 1,4-enynes via an iodine atom transfer mechanism facilitates the synthesis of functionalized bicyclo[3.3.0]octane derivatives. This application signifies its role as a homoallyl radical precursor in organic synthesis (O. Kitagawa et al., 2002).

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of novel chemical entities, such as racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid, showcasing its versatility in the development of new constrained γ-amino dicarboxylic acids (Sven Mangelinckx et al., 2019).

Safety And Hazards

The compound should be kept away from heat, sparks, open flames, and hot surfaces. Protective clothing, gloves, and eye/face protection should be worn when handling the compound . It is classified as Aquatic Chronic 3 and has a storage class code of 10, indicating that it is a combustible liquid .

Future Directions

Dimethyl cyclopropane-1,1-dicarboxylate has been used in the synthesis of new compounds, such as α-diazo-β-ketoester and a polysubstituted cyclopentane . This suggests potential future applications in the synthesis of complex organic molecules.

properties

IUPAC Name

dimethyl cyclopropane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLLZZMFFZUSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074351
Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Product Name

Dimethyl cyclopropane-1,1-dicarboxylate

CAS RN

6914-71-2
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Record name Dimethylcyclopropane-1,1-dicarboxylate
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Record name Dimethyl cyclopropane-1,1-dicarboxylate
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Synthesis routes and methods I

Procedure details

450.3 g of 1,2-dichloroethane (4.55 mol), 15.5 g of polyethylene glycol dimethyl ether (mean molar mass 250 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 118.9 g of dimethyl malonate (0.9 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a finely dispersing stirrer (Ultra Turrax) for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 96.3%.
Quantity
450.3 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
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Quantity
168 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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118.9 g
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reactant
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1.25 g
Type
catalyst
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

296.9 g of 1,2-dichloroethane (3 mol), 5 g of polyethylene glycol monomethyl ether (mean molar mass 550 g/mol) and 177.1 g of potassium carbonate (1.265 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 125.5 g of dimethyl malonate (0.95 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6.5 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 95%.
Quantity
296.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
177.1 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Quantity
125.5 g
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reactant
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1.25 g
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catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

319.6 g of 1,2-dichloroethane (3.23 mol), 5 g of polyethylene glycol (mean molar mass 600 g/mol) and 168.0 g of potassium carbonate (1.2 mol) were initially introduced, and the reaction mixture was heated until the 1,2-dichloroethane refluxes. 132.1 g of dimethyl malonate (1 mol) and 1.25 g of tetrabutylammonium bromide (3.88 mmol) were then added at the boil. The mixture was stirred using a paddle stirrer for 6 hours. Water formed during the reaction was removed by azeotropic distillation with 1,2-dichloroethane throughout the reaction. Further work-up was carried out analogously to Comparative Example 2. The yield was 87%.
Quantity
319.6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
168 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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132.1 g
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reactant
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1.25 g
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catalyst
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The cycloalkylation of dimethyl malonate with 1,2-dibromoethane in potassium carbonate/dimethylformamide is disclosed by D. A. White in Synthesis Communications 7/8 (1977) 559. Based on 1 mol of dimethyl malonate, 4 mols of dibromoethane and 2.4 mols of potassium carbonate in 1.2 liters of dimethylformamide are reacted for 22 hours, yielding 73% of theory of dimethyl cyclopropane-1,1-dicarboxylate (CDM). These are data of a poor space-time yield which stands in the way of using the method on an industrial scale. A further target must be to replace the 1,2-dibromoethane with 1,2-dichloroethane, for instance. However, dichlorides are not very reactive. The comparative example below shows that 1,2-dichoroethane produces CDM with a yield of 55% of theory, whereas 1,2-dibromoethane produces CDM with a yield of 96.5% of theory. The disposal of potassium chloride by electrolysis is simple, but the disposal of potassium bromide is not. Nonetheless, many attempts have been made to use the dichloride. Thus, J. Heiszman et al, Synthesis Communications 1987, 738, used benzene as a solvent medium and also used a phase transfer catalyst, which yielded diethyl cyclopropane-1,1-dicarboxylate (CDE) in over 20 hours at 80° C. The use of solvents such as benzene is no longer allowed. Phase transfer catalysts are difficult to dispose of and form amines during decomposition.
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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1 mol
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reactant
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4 mol
Type
reactant
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Quantity
2.4 mol
Type
reactant
Reaction Step Five
Name
potassium carbonate dimethylformamide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.2 L
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
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Dimethyl cyclopropane-1,1-dicarboxylate
Reactant of Route 6
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Dimethyl cyclopropane-1,1-dicarboxylate

Citations

For This Compound
63
Citations
T Imamoto, T Hatajima, T Yoshizawa - Tetrahedron letters, 1994 - Elsevier
Dimethyl cyclopropane-1,1-dicarboxylate is readily subjected to reductive ring opening reaction with samarium(II) iodide in the presence of tris(dibenzoyl-methiodo)iron(III). The …
Number of citations: 29 www.sciencedirect.com
X Yu, G Qiu, J Liu, J Wu - Synthesis, 2011 - thieme-connect.com
A three-component reaction of 2-alkynylbenzaldehydes, a sulfonohydrazide and dimethyl cyclopropane-1, 1-dicarboxylate, co-catalyzed by silver (I) triflate and nickel (II) perchlorate …
Number of citations: 10 www.thieme-connect.com
A Krief, L Provins, A Froidbise - Tetrahedron letters, 1998 - Elsevier
Isopropylidene diphenylsulfurane and isopropylidene triphenylphosphorane react by the same (Re) face of the alkylidene malonate derived from the acetonide of (d)-glyceraldehyde to …
Number of citations: 38 www.sciencedirect.com
S Torii, H Tanaka, Y Nagai - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
Dimethyl 3-(2-methyl-1-propenyl)-2,2-dimethyl-cyclopropane-1,1-dicarboxylate and pyrocin as precursors of chrysanthemic acid were synthesized by the reaction of (2-halo-2-…
Number of citations: 27 www.journal.csj.jp
A Krief, L Provins, A Froidbise - Synlett, 1999 - thieme-connect.com
2-Metallo-2-sulfonylpropanes and 2-metallo-2-nitropropanes react with the dimethyl alkylidenemalonate derived from the acetonide of D-glyceraldehyde to produce the Michael adduct …
Number of citations: 1 www.thieme-connect.com
SS Kurup, P Singh, KA Joshi - ChemistrySelect, 2016 - Wiley Online Library
The mechanistic pathways for TfOH catalyzed [3+2] cycloaddition reaction between cyclopropane 1, 1 diesters and MeCN has been investigated using density functional theory. The …
S Matsuoka, K Numata, M Suzuki - Chemistry Letters, 2015 - journal.csj.jp
Lewis acids such as Sn(OTf) 2 , GaCl 3 , Sc(OTf) 3 , and Al(OTf) 3 catalyzed ring-opening 1,5-addition reactions of aliphatic alcohols to dimethyl 2-vinylcyclopropane-1,1-dicarboxylate, …
Number of citations: 7 www.journal.csj.jp
Q Ding, Z Wang, J Wu - Tetrahedron Letters, 2009 - Elsevier
Tandem cyclization-[3+3] cycloaddition of 2-alkynylbenzaldoximes with dimethyl cyclopropane-1,1-dicarboxylate co-catalyzed by AgOTf and Yb(OTf) 3 is described, which provides …
Number of citations: 76 www.sciencedirect.com
P Kolsaker, AK Jensen - Acta Chemica Scandinavica, 1988 - actachemscand.org
Cyclopropanes with geminal ester substituents decompose in anhydrous HClO4/benzene solutions to give substituted Y-lactones; eg dimethyl 3, 3-dimethyl-2-phenylcyclopropane-1, 1-…
Number of citations: 9 actachemscand.org
RA Novikov, KV Potapov, DN Chistikov… - …, 2015 - ACS Publications
A series of novel gallium dimethylmalonate and cyclopropane-1,1-dicarboxylate complexes have been synthesized using gallium halides as Lewis acids. The structure and properties of …
Number of citations: 19 pubs.acs.org

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